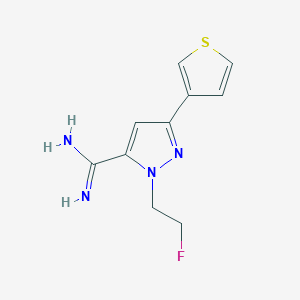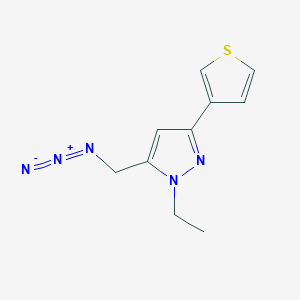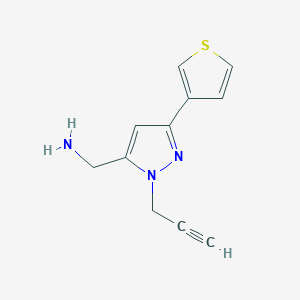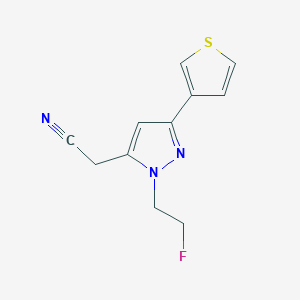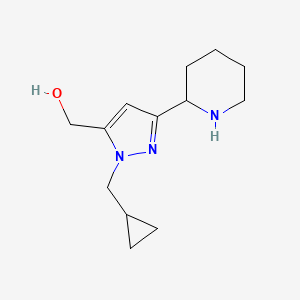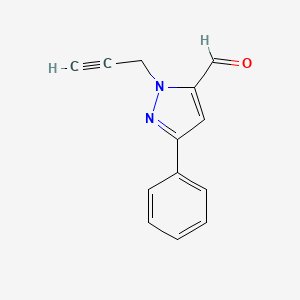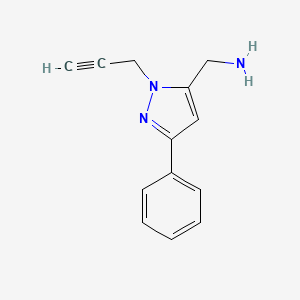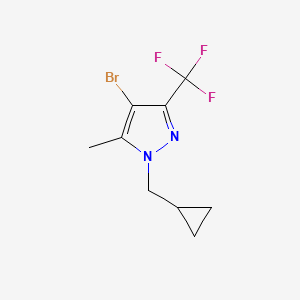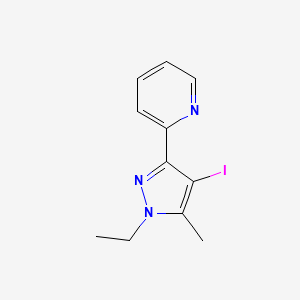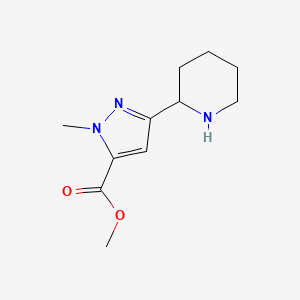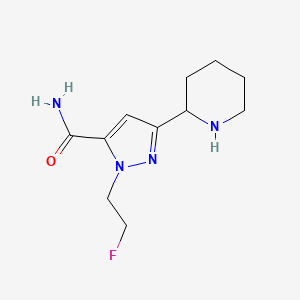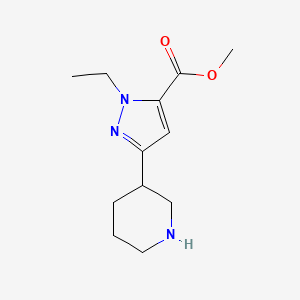![molecular formula C12H19N3O B1479703 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amin CAS No. 2098090-70-9](/img/structure/B1479703.png)
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amin
Übersicht
Beschreibung
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung, die durch die CAS-Nummer 2098049-87-5 identifiziert wird, wird in pharmazeutischen Tests als hochwertiger Referenzstandard verwendet . Ihre einzigartige Molekülstruktur macht sie zu einem Kandidaten für die Entwicklung neuer Therapeutika. Sie könnte an der Synthese neuer Medikamente oder der Untersuchung von Wirkstoff-Rezeptor-Interaktionen beteiligt sein.
Medizinische Chemie
In der medizinischen Chemie sind die Anwendungen der Verbindung wahrscheinlich an ihr Potenzial als Baustein für die Synthese komplexerer Moleküle gebunden . Ihre Cyclopropylmethylgruppe könnte aufgrund ihres Vorkommens in verschiedenen biologisch aktiven Verbindungen von besonderem Interesse sein.
Landwirtschaft
Obwohl in den Suchergebnissen keine spezifischen Anwendungen in der Landwirtschaft detailliert beschrieben werden, werden Verbindungen wie 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amin häufig auf ihr Potenzial als Wachstumsförderer oder Pestizide untersucht . Die Forschung könnte sich auf ihre Auswirkungen auf das Pflanzenwachstum oder die Schädlingsresistenz konzentrieren.
Materialwissenschaft
Das Potenzial der Verbindung in der Materialwissenschaft könnte die Entwicklung neuer Polymere oder Beschichtungen umfassen, die spezifische Molekülstrukturen für verbesserte Eigenschaften erfordern . Ihre Robustheit auf molekularer Ebene könnte zur Strapazierfähigkeit oder Flexibilität von Materialien beitragen.
Umweltwissenschaften
In den Umweltwissenschaften könnten solche Verbindungen auf ihre Fähigkeit untersucht werden, Schadstoffe abzubauen oder in Sensoren für die Umweltüberwachung integriert zu werden . Die Stabilität und Reaktivität der Verbindung wären Schlüsselfaktoren bei diesen Anwendungen.
Analytische Chemie
Analytische Chemiker könnten diese Verbindung als Standard für die Kalibrierung von Instrumenten oder die Entwicklung neuer analytischer Methoden verwenden . Ihre einzigartige Signatur könnte bei der Detektion und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen helfen.
Wirkmechanismus
Target of Action
Many compounds with a pyrazole core structure have been found to interact with various biological targets, such as enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The compound could interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions. This could lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Depending on the target, the compound could affect various biochemical pathways. For example, if the target is an enzyme involved in a metabolic pathway, the compound could either inhibit or enhance the pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility, stability, and permeability, which in turn could affect its absorption and distribution in the body. The compound could be metabolized by various enzymes in the body, and the metabolites could be excreted through the urine or feces .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
Eigenschaften
IUPAC Name |
2-[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-5-3-12-10-8-16-6-4-11(10)14-15(12)7-9-1-2-9/h9H,1-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJTWFPSIHYUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


